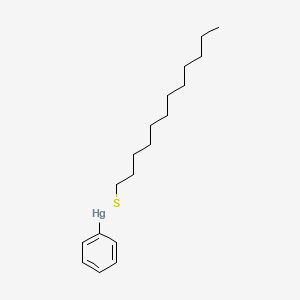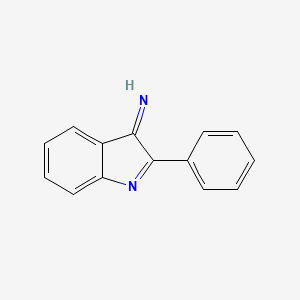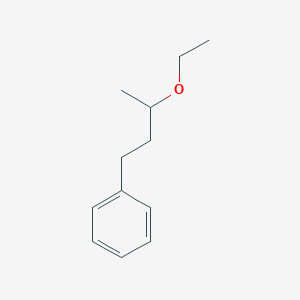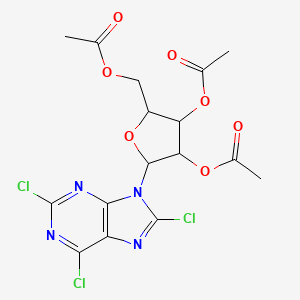
(Dodecylthio)phenylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dodecylthio)phenylmercury is an organomercury compound characterized by the presence of a phenyl group attached to a mercury atom, which is further bonded to a dodecylthio group. This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Dodecylthio)phenylmercury typically involves the reaction of phenylmercury chloride with dodecylthiol. The reaction is carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions. The general reaction scheme is as follows:
PhHgCl+C12H25SH→PhHgSC12H25+HCl
where Ph represents the phenyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: (Dodecylthio)phenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl or dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecylsulfoxide or dodecylsulfone, while substitution reactions can produce a variety of organomercury derivatives.
Applications De Recherche Scientifique
(Dodecylthio)phenylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research explores its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which (Dodecylthio)phenylmercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and alterations in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Phenylmercury acetate
- Phenylmercury propionate
- Phenylmercury 2-ethylhexanoate
- Phenylmercuric octanoate
- Phenylmercury neodecanoate
Comparison: (Dodecylthio)phenylmercury is unique due to the presence of the dodecylthio group, which imparts distinct chemical properties and reactivity compared to other phenylmercury compounds. This uniqueness makes it particularly useful in specific applications where the dodecylthio group enhances the compound’s performance or stability.
Propriétés
Numéro CAS |
5416-74-0 |
|---|---|
Formule moléculaire |
C18H30HgS |
Poids moléculaire |
479.1 g/mol |
Nom IUPAC |
dodecylsulfanyl(phenyl)mercury |
InChI |
InChI=1S/C12H26S.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-4-6-5-3-1;/h13H,2-12H2,1H3;1-5H;/q;;+1/p-1 |
Clé InChI |
QHLBMKFHTIVYRQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCS[Hg]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)





![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)





